Caspofungin acetate
Overview
Description
Caspofungin acetate is a semi-synthetic water-soluble lipopeptide belonging to the echinocandin family. It is derived from a fermentation product of the fungus Glarea lozoyensis. This compound is primarily used as an antifungal agent, effective against a variety of fungal infections including those caused by Candida and Aspergillus species . It works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caspofungin acetate is synthesized from pneumocandin B0, a naturally occurring cyclic peptide. The process involves several steps:
Fermentation: Pneumocandin B0 is produced through the fermentation of Glarea lozoyensis.
Chemical Modification: Pneumocandin B0 undergoes selective dehydration to form a nitrile, which is then reduced to a primary amine. .
Purification: The crude product is purified through chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by solid-liquid separation, leaching, adsorption, desorption, concentration, and drying. The intermediate product is then chemically modified and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Caspofungin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The nitrile intermediate is reduced to a primary amine during synthesis.
Substitution: The primary amine reacts with arylthiol to form a thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Arylthiols and suitable solvents like dichloromethane are employed.
Major Products: The major product formed from these reactions is this compound, which is obtained after purification and crystallization .
Scientific Research Applications
Caspofungin acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of cyclic peptides.
Biology: Researchers use it to study the mechanisms of fungal cell wall synthesis and inhibition.
Medicine: This compound is extensively used in clinical settings to treat invasive fungal infections, especially in immunocompromised patients
Industry: It is used in the pharmaceutical industry for the development of antifungal drugs and formulations.
Mechanism of Action
Caspofungin acetate exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β (1,3)-D-glucan, a crucial component of the fungal cell wall. By blocking this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death . This mechanism is specific to fungi, as β (1,3)-D-glucan is not present in mammalian cells .
Comparison with Similar Compounds
Micafungin: Another echinocandin used to treat fungal infections, with a slightly different spectrum of activity.
Anidulafungin: Known for its stability and long half-life, making it suitable for once-daily dosing.
Uniqueness of Caspofungin Acetate: this compound was the first echinocandin to be approved for clinical use, and it has a well-established safety and efficacy profile. Its unique structure and mechanism of action make it a valuable option for treating resistant fungal infections .
Properties
IUPAC Name |
acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJBRYAAJYXQP-CPYUAZPCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)C2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H96N10O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179463-17-3 | |
Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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